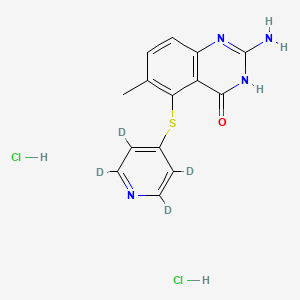
Nolatrexed-d4 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nolatrexed-d4 (dihydrochloride) is a novel folate-based inhibitor of thymidylate synthase. Thymidylate synthase is an enzyme that catalyzes the terminal, rate-limiting step of the de novo synthesis of thymidine nucleotides, which are used exclusively in the synthesis of DNA . Nolatrexed-d4 (dihydrochloride) has shown activity against rodent and human tumor cell lines in vitro and against selected tumor models in vivo .
Vorbereitungsmethoden
The synthesis of Nolatrexed-d4 (dihydrochloride) involves a three-step process. The starting material, 4-bromo-5-methylisatin, is converted into methyl anthranilate using potassium peroxydisulfate and sodium methoxide. In the final Ullmann reaction, potassium carbonate is employed instead of sodium hydride, and the amount of copper catalysts is significantly reduced. Sodium sulfide solution is used to efficiently remove copper under approximately neutral conditions instead of hydrogen sulfide/methanol under strongly acidic conditions . These modifications ensure that Nolatrexed-d4 (dihydrochloride) is prepared in good yield and high purity .
Analyse Chemischer Reaktionen
Nolatrexed-d4 (dihydrochloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a non-competitive inhibitor of thymidylate synthase with an inhibition constant of 11 nM . Common reagents used in these reactions include potassium peroxydisulfate, sodium methoxide, and potassium carbonate . The major products formed from these reactions are intermediates that lead to the final compound, Nolatrexed-d4 (dihydrochloride) .
Wissenschaftliche Forschungsanwendungen
Nolatrexed-d4 (dihydrochloride) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its potential use in cancer therapy due to its ability to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis . Clinical studies have shown that Nolatrexed-d4 (dihydrochloride) can be safely administered to children with cancer and has demonstrated therapeutic activity as well as antiproliferative toxicity . It has also been investigated in combination with other drugs, such as paclitaxel, to optimize treatment schedules and determine pharmacokinetic interactions .
Wirkmechanismus
Nolatrexed-d4 (dihydrochloride) exerts its effects by inhibiting thymidylate synthase, the rate-limiting enzyme in the de novo biosynthetic pathway for thymidine nucleotides . Thymidine nucleotides are essential for DNA synthesis, and by inhibiting thymidylate synthase, Nolatrexed-d4 (dihydrochloride) disrupts DNA synthesis and cell proliferation . This mechanism makes it a promising candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Nolatrexed-d4 (dihydrochloride) is unique among thymidylate synthase inhibitors due to its folate-based structure. Similar compounds include CB3717 and raltitrexed (Tomudex), which are also folate-based inhibitors of thymidylate synthase . Nolatrexed-d4 (dihydrochloride) has shown advantages over these compounds, such as reduced toxicity and improved efficacy in certain tumor models . Other similar compounds include classical antifolates like methotrexate, which also target thymidylate synthase but have different structures and mechanisms of action .
Eigenschaften
Molekularformel |
C14H14Cl2N4OS |
|---|---|
Molekulargewicht |
361.3 g/mol |
IUPAC-Name |
2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C14H12N4OS.2ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;;/h2-7H,1H3,(H3,15,17,18,19);2*1H/i4D,5D,6D,7D;; |
InChI-Schlüssel |
PJKVJJYMWOCLIJ-VEIJUDMSSA-N |
Isomerische SMILES |
[2H]C1=C(N=C(C(=C1SC2=C(C=CC3=C2C(=O)NC(=N3)N)C)[2H])[2H])[2H].Cl.Cl |
Kanonische SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



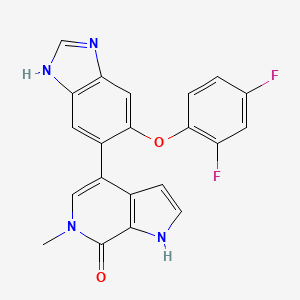
![1-[Bis(4-fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine;dihydrochloride](/img/structure/B12427903.png)



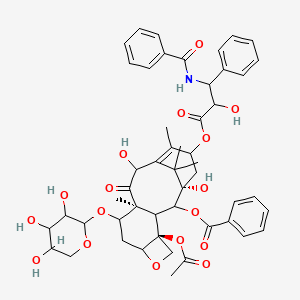
![4-Chloro-7-(4-methylpiperazin-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B12427944.png)
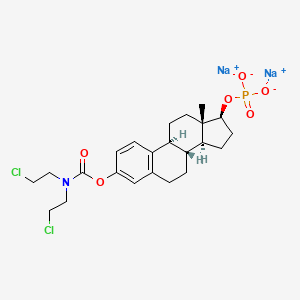

![(6aR,9R)-N-((S)-1-hydroxybutan-2-yl)-4,7-dimethyl-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinoline-9-carboxamide maleate](/img/structure/B12427959.png)
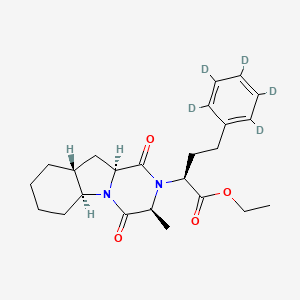
![[(3S,6R)-3,4-bis(acetyloxy)-6-(benzyloxy)-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12427977.png)

